molecular formula C13H12BrNO2S B13085409 Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

Cat. No.: B13085409
M. Wt: 326.21 g/mol
InChI Key: FRFCNLRFCZAIFI-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzyl-2-bromothiazole-5-carboxylate typically involves the bromination of thiazole derivatives followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromothiazole, which is then reacted with ethyl chloroformate to yield the desired ester . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

FRFCNLRFCZAIFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2

Origin of Product

United States

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